Cas no 20030-88-0 (N-[(2,2-dimethylaziridin-1-yl)(phenyl)methyl]-N-ethylethanamine)

N-[(2,2-dimethylaziridin-1-yl)(phenyl)methyl]-N-ethylethanamine structure
20030-88-0 structure
Product Name:N-[(2,2-dimethylaziridin-1-yl)(phenyl)methyl]-N-ethylethanamine
CAS No:20030-88-0
MF:C15H24N2
MW:232.364463806152
CID:1394036
PubChem ID:167870
Update Time:2025-04-20

N-[(2,2-dimethylaziridin-1-yl)(phenyl)methyl]-N-ethylethanamine Chemical and Physical Properties

Names and Identifiers

    • N-[(2,2-dimethylaziridin-1-yl)(phenyl)methyl]-N-ethylethanamine
    • 1-(alpha-(diethylamino)benzyl)-2,2-dimethylaziridine
    • Aziridine, 1-(alpha-(diethylamino)benzyl)-2,2-dimethyl-
    • DTXSID20942034
    • 20030-88-0
    • Inchi: 1S/C15H24N2/c1-5-16(6-2)14(17-12-15(17,3)4)13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3
    • InChI Key: MUOXNCWDXWIPBE-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)N(CC)CC)CC1(C)C

Computed Properties

  • Exact Mass: 232.19412
  • Monoisotopic Mass: 232.193949
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.2
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.988
  • Boiling Point: 271.6°C at 760 mmHg
  • Flash Point: 107°C
  • Refractive Index: 1.538
  • PSA: 6.25

N-[(2,2-dimethylaziridin-1-yl)(phenyl)methyl]-N-ethylethanamine Related Literature

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